molecular formula C9H9N3OS B1517357 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1105193-89-2

5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1517357
CAS RN: 1105193-89-2
M. Wt: 207.25 g/mol
InChI Key: UCRUZGIHPNWYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine”, related compounds have been synthesized through various methods. For instance, N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine derivatives were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .

Scientific Research Applications

Synthesis and Chemical Properties

5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine is part of the 1,3,4-oxadiazole class, known for its synthesis versatility and chemical properties. One study focused on the ultrasound- and molecular sieves-assisted synthesis of 1,3,4-oxadiazole derivatives, showcasing green chemistry methods in the synthesis process. These derivatives demonstrated significant antifungal activity against various fungal pathogens, emphasizing the potential of 1,3,4-oxadiazole derivatives in antifungal drug development (Nimbalkar et al., 2016).

Applications in Photoreactions

The photochemistry of some 1,2,4-oxadiazoles, including the study of molecular rearrangements and the formation of 1,2,4-triazoles, indazoles, and benzimidazoles, has been investigated. These studies provide insights into the reactivity and potential applications of 1,2,4-oxadiazoles in photoinduced reactions (Buscemi et al., 1996).

Antimicrobial and Antioxidant Properties

1,3,4-oxadiazole derivatives have also shown significant antimicrobial and antioxidant properties. For instance, novel carbazole derivatives, including 1,3,4-oxadiazol-2-amine, have exhibited notable antibacterial, antifungal, and anticancer activities (Sharma et al., 2014). Furthermore, another study synthesized a series of derivatives that were tested for in vitro antioxidant activity, with some showing significant radical scavenging due to electron donating substituents, highlighting the therapeutic potential of these compounds (Kotaiah et al., 2012).

Safety And Hazards

The safety data sheet for a related compound, 3-(Methylthio)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin sensitization, and has specific target organ toxicity (single exposure) affecting the respiratory system .

properties

IUPAC Name

5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-14-7-4-2-3-6(5-7)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRUZGIHPNWYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.